5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of aryl azides to phosphorus ketoylides, which provides a convenient route to 1,5-disubstituted 1,2,3-triazoles . Another approach involves the decarboxylation of 1H-1,2,3-triazole-4-carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, 1,2,4-triazoles are known to inhibit Rho GTPases, which play a crucial role in cell signaling and cancer metastasis . The compound may also interact with other enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Disubstituted 1,2,3-triazoles: These compounds share a similar triazole ring structure but differ in the substitution pattern.
1,4-Disubstituted 1,2,3-triazoles: Another class of triazoles with different substitution patterns and biological activities.
Uniqueness
5-Cyclopropyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and nitrophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10N4O4 |
---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
5-cyclopropyl-1-(3-nitrophenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C12H10N4O4/c17-12(18)10-13-11(7-4-5-7)15(14-10)8-2-1-3-9(6-8)16(19)20/h1-3,6-7H,4-5H2,(H,17,18) |
InChI Key |
XHOXSPNJVCKYEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NN2C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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